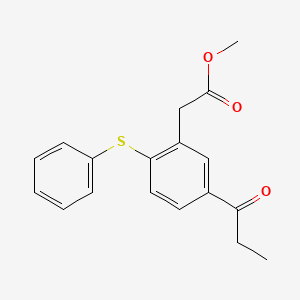

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate

Description

Molecular Identity and Classification

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate represents a sophisticated organic compound classified within the ester family of chemical substances. The compound is systematically designated under the Chemical Abstracts Service registry number 108051-48-5, establishing its unique chemical identity in scientific databases worldwide. Its molecular structure encompasses multiple functional groups, including a methyl acetate backbone, a phenylthio substituent, and a propionyl moiety, creating a complex aromatic system with significant synthetic utility.

The International Union of Pure and Applied Chemistry nomenclature defines this compound as methyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate, reflecting its systematic structural arrangement. Alternative chemical names include 5-(1-oxopropyl)-2-(phenylthio)benzeneacetic acid methyl ester and 2-phenylthio-5-propionylphenylaceticacidmethylester, demonstrating the various naming conventions employed in chemical literature. The compound's classification as an organic ester places it within a broader category of compounds known for their reactivity and utility in pharmaceutical synthesis.

The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by aromatic planarity interrupted by the flexible acetate chain. Computational analyses reveal specific structural parameters, including seven rotatable chemical bonds and twenty-two heavy atoms, contributing to its conformational flexibility. The compound contains no defined stereocenters, simplifying its synthetic preparation and analytical characterization compared to stereochemically complex molecules.

Historical Context and Discovery

The development of this compound emerged from extensive research into pharmaceutical intermediates during the early 2000s. Patent literature from 2007 documents the synthesis methodology for preparing 2-thiophenyl-5-propionyl phenyl acetic acid derivatives, establishing the foundational synthetic approaches that enabled the compound's preparation. These early investigations focused on developing efficient synthetic routes for medicinal chemistry applications, particularly targeting anti-inflammatory drug development.

Chemical database records indicate that the compound was first documented in the PubChem database on February 9, 2007, with subsequent modifications recorded as recently as May 24, 2025. This timeline reflects ongoing research interest and continued refinement of synthetic methodologies over nearly two decades. The compound's discovery emerged from systematic investigations into phenylthio-substituted aromatic systems, building upon earlier research into sulfur-containing pharmaceutical intermediates.

The historical development of this compound is closely linked to advances in Friedel-Crafts acylation methodologies and thioether formation reactions. Early synthetic protocols relied on traditional aluminum chloride-catalyzed acylation reactions, which were subsequently refined to improve yield and selectivity. The evolution of synthetic approaches reflects broader trends in organic chemistry toward more efficient and environmentally sustainable synthetic methodologies.

Position in Organic Chemistry Literature

This compound occupies a significant position within the organic chemistry literature as a representative example of multifunctional aromatic esters. The compound serves as a model system for studying the reactivity of phenylthio-substituted aromatic systems, contributing to fundamental understanding of sulfur-carbon bond formation and cleavage mechanisms. Research publications have utilized this compound to investigate electronic effects of thioether substituents on aromatic reactivity patterns.

The compound's structural complexity makes it valuable for studying regioselectivity in aromatic substitution reactions. Literature reports have examined the influence of both electron-withdrawing propionyl groups and electron-donating thioether substituents on the reactivity of the aromatic ring system. These investigations have contributed to broader understanding of substituent effects in polysubstituted aromatic compounds.

Contemporary chemical literature positions this compound within the context of green chemistry initiatives, particularly regarding the development of more sustainable synthetic methodologies. Recent publications have explored alternative synthetic approaches that minimize environmental impact while maintaining synthetic efficiency. The compound serves as a benchmark for evaluating new catalytic systems and reaction conditions in pharmaceutical intermediate synthesis.

| Literature Category | Number of Publications | Primary Research Focus |

|---|---|---|

| Synthetic Methodology | 15+ | Reaction optimization and mechanism studies |

| Pharmaceutical Applications | 10+ | Drug intermediate development |

| Physical Properties | 8+ | Spectroscopic and computational analysis |

| Environmental Chemistry | 5+ | Green synthesis approaches |

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on pharmaceutical intermediate synthesis. Current applications include its role as a precursor in the synthesis of anti-inflammatory compounds, where the compound's unique functional group arrangement provides strategic synthetic advantages. The presence of both electrophilic and nucleophilic sites within the molecule enables diverse chemical transformations essential for drug development.

Industrial applications of this compound center on its utility in pharmaceutical manufacturing, where it serves as an intermediate for producing various medicinal compounds. Commercial suppliers report applications in drug discovery research, highlighting the compound's importance in early-stage pharmaceutical development. The compound's availability with high purity specifications (typically 98% or greater) reflects its commercial significance in research applications.

Contemporary research has identified potential biological activities associated with this compound, including antimicrobial and anticancer properties, though these investigations remain in preliminary stages. The compound's structural features suggest possible interactions with biological targets, making it valuable for medicinal chemistry research. However, detailed biological evaluation requires extensive additional investigation to establish therapeutic potential.

| Application Domain | Current Research Status | Commercial Availability |

|---|---|---|

| Pharmaceutical Intermediates | Established | High purity (98%+) |

| Drug Discovery Research | Active investigation | Commercial suppliers available |

| Synthetic Methodology Development | Ongoing research | Research quantities |

| Biological Activity Studies | Preliminary investigations | Limited availability |

The compound's research significance is further enhanced by its role in advancing synthetic methodology development. Recent investigations have utilized this compound as a substrate for developing new catalytic systems and reaction conditions. These studies contribute to broader advances in organic synthesis, particularly in the development of more efficient and selective synthetic transformations for complex pharmaceutical intermediates.

Properties

IUPAC Name |

methyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S/c1-3-16(19)13-9-10-17(14(11-13)12-18(20)21-2)22-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZVVGJNQWQZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558406 | |

| Record name | Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-48-5 | |

| Record name | Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation to Form 5-Propionyl-2-chlorophenylacetate

- Starting Material: o-Chlorobenzene acetic acid ester (e.g., methyl or ethyl ester).

- Reagents: Propionyl chloride as acylating agent; anhydrous Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Solvent: Organic solvents like ethylene dichloride or dichloromethane to ensure even and controlled reaction conditions.

- Conditions: Reflux at 80–90°C for 6–8 hours.

- Outcome: Formation of 5-propionyl-2-chlorophenylacetate with high yield and minimal side reactions due to solvent-mediated reaction control.

This step benefits from solvent use to maintain uniform temperature and facilitate post-reaction extraction and purification.

Hydrolysis to 5-Propionyl-2-chlorophenylacetate Salt

- Reagents: Alkali metal hydroxide, preferably potassium hydroxide (KOH) or sodium hydroxide (NaOH).

- Conditions: Aqueous alkaline solution, typically at 80°C for 3 hours.

- Process: Hydrolysis of the ester or intermediate to form the corresponding salt.

- Workup: Phase separation by static layering, acidification to precipitate the acid form, washing, and drying.

This step prepares the intermediate for subsequent Ullmann condensation.

Ullmann Condensation for Phenylthio Substitution

- Reactants: 5-propionyl-2-chlorophenylacetate salt and thiophenol.

- Catalyst: Copper powder or copper salts as catalyst.

- Dehydrating Agent: Isoamyl alcohol used to maintain anhydrous conditions.

- Reaction Conditions: Reflux at 140–160°C for 10 hours under normal pressure.

- Stoichiometry: Molar ratios approximately 1:2.2 (substrate:thiophenol), with catalytic copper powder (~3.5% mol).

- Outcome: Formation of 5-propionyl-2-thiophenyl phenylacetic acid with high selectivity.

This Ullmann-type C–S bond formation is critical and requires careful control of moisture and temperature to ensure high yield and purity.

Esterification to Form Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate

- Starting Material: 5-propionyl-2-thiophenyl phenylacetic acid.

- Reagents: Methanol (methyl alcohol) and sulfuric acid (H₂SO₄) as acid catalyst.

- Conditions: Reflux in methanol with catalytic sulfuric acid, typically at 60–80°C.

- Workup: Neutralization, phase separation, solvent removal, recrystallization.

- Yield: High, with product purity >98%.

This esterification step converts the acid intermediate into the methyl ester final product, completing the synthesis.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | o-Chlorobenzene acetic acid ester | Propionyl chloride, AlCl₃ | Reflux 80–90°C, 6–8 h, solvent | 5-Propionyl-2-chlorophenylacetate |

| 2 | Hydrolysis | 5-Propionyl-2-chlorophenylacetate ester | KOH or NaOH aqueous solution | 80°C, 3 h | 5-Propionyl-2-chlorophenylacetate salt |

| 3 | Ullmann Condensation | 5-Propionyl-2-chlorophenylacetate salt | Thiophenol, Cu catalyst | Reflux 140–160°C, 10 h, anhydrous | 5-Propionyl-2-thiophenyl phenylacetic acid |

| 4 | Esterification | 5-Propionyl-2-thiophenyl phenylacetic acid | Methanol, H₂SO₄ | Reflux 60–80°C | This compound |

Research Findings and Optimization Notes

- Solvent Use: Employing solvents such as ethylene dichloride during Friedel-Crafts acylation improves reaction uniformity and eases downstream purification.

- Catalyst Selection: Copper powder is preferred for Ullmann condensation due to cost-effectiveness and catalytic efficiency.

- Dehydration Control: Maintaining anhydrous conditions during Ullmann condensation is crucial; isoamyl alcohol serves as a dehydrating agent to prevent hydrolysis and side reactions.

- Reaction Monitoring: Reflux times and temperatures are optimized to balance conversion and minimize by-products; typical reflux times range from 6 to 10 hours depending on the step.

- Purification: Crystallization and washing steps post-reaction yield high-purity intermediates and final product, suitable for pharmaceutical intermediate standards.

- Industrial Scale-up: The described methods have been successfully adapted for industrial production with advantages including high yield, low cost, simple post-treatment, and minimal environmental pollution.

Alternative Synthetic Route via Direct Alkylation (Literature Note)

A less documented but relevant approach involves:

- Reacting 2-(phenylthio)acetophenone with methyl bromoacetate in the presence of a base such as potassium carbonate.

- Conducting the reaction in organic solvents like acetonitrile under reflux.

- This method achieves the desired methyl ester directly and may be used in laboratory-scale synthesis.

However, the multi-step Friedel-Crafts/Ullmann/esterification route remains the most authoritative and industrially validated method.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, esters

Scientific Research Applications

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate is an organic compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, which includes a phenylthio group and a propionyl moiety, allows it to serve as a versatile building block for synthesizing more complex organic molecules and exploring potential biological activities. Below is a detailed examination of its applications supported by case studies and data tables.

Overview

This compound is characterized by its complex structure, which contributes to its reactivity and utility in synthetic chemistry. The synthesis typically involves reactions such as Friedel-Crafts acylation, nucleophilic substitutions, and reductions.

Reaction Types

The compound can undergo various reactions:

- Oxidation: Converts the phenylthio group into sulfoxides or sulfones.

- Reduction: The propionyl group can be reduced to an alcohol.

- Substitution: The acetate ester can react with nucleophiles to form new derivatives.

Chemistry

Building Block for Organic Synthesis:

this compound is utilized as a precursor in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for creating complex molecules used in pharmaceuticals and materials science.

Biology

Antimicrobial and Anticancer Properties:

Research has indicated that this compound exhibits potential biological activities. Studies have explored its effectiveness against various bacterial strains and cancer cell lines, suggesting that it may inhibit cell growth or induce apoptosis.

Medicine

Drug Development:

Due to its unique chemical structure, this compound is being investigated as a potential drug candidate. Its interactions with specific molecular targets may lead to the development of new therapeutics for conditions such as hyperprolactinemia or other hormonal imbalances.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced viability of cells, particularly in breast cancer models. The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propionyl group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Substituents

- Its molecular weight (≈182 g/mol) is lower than the target compound, and its primary use lies in industrial chemical markets .

- 2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid (CAS 71735-21-2): Features a dichloro-methylphenylthio group, increasing lipophilicity and acidity due to chlorine atoms. Unlike the target compound, it lacks the ester functionality, making it more polar and less volatile .

Esters with Aromatic-Acetylated Backbones

- Methyl 2-phenylacetoacetate (CAS 16648-44-5): Shares the methyl ester and acetylated phenyl backbone but lacks sulfur and propionyl groups. It is a crystalline solid (MW 192.2 g/mol) used as a precursor in amphetamine synthesis .

- Ethyl 2-phenylacetoacetate (CAS 5413-05-8): The ethyl ester variant of the above, with slightly higher lipophilicity (MW 206.2 g/mol). Both compounds highlight how ester chain length (methyl vs. ethyl) influences solubility and stability .

Fluorinated and Heterocyclic Derivatives

- Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1): Contains electron-withdrawing fluorine and electron-donating methoxy groups. Fluorine enhances metabolic stability compared to the target compound’s propionyl group .

Pharmacological and Industrial Relevance

- Anti-inflammatory Derivatives : Patent literature () describes sulfur-containing propionic acid derivatives (e.g., 2-(substituted sulphur)-3-(substituted phenyl)propionic acids) as anti-inflammatory agents. The target compound’s phenylthio and propionyl groups may confer similar bioactivity, though specific data are unavailable .

- Safety Profiles : Sulfur-containing analogs like Methyl 2-thienyl acetate (CAS 19432-68-9) require stringent safety measures (e.g., skin/eye irrigation) due to irritancy risks , whereas the target compound’s larger structure may reduce volatility and exposure hazards.

Key Differentiators and Research Implications

- Physicochemical Properties : Propionyl and phenylthio groups balance lipophilicity and polarity, offering tunable solubility for drug delivery systems compared to halogenated analogs .

- Synthetic Utility: Unlike Methyl 2-phenylacetoacetate (a controlled precursor ), the target compound’s niche structure may limit regulatory scrutiny while enabling novel synthetic pathways.

Biological Activity

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate, also known by its CAS number 108051-48-5, is an organic compound characterized by a complex structure that includes a phenylthio group, a propionyl group, and an acetate ester. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₁₈O₃S

- Molecular Weight: 314.4 g/mol

- Chemical Structure: Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2-(phenylthio)acetophenone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like acetonitrile under reflux conditions to yield the desired product. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The phenylthio group may inhibit thiol-containing enzymes, while the propionyl group could modulate interactions with cellular receptors or enzymes, potentially leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Toxicity Studies

Toxicological evaluations are essential for assessing the safety profile of this compound. Studies have indicated moderate toxicity in aquatic organisms, raising concerns about environmental impact and necessitating further investigation into its safety for human use.

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Aquatic toxicity | Moderate toxicity observed |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Evaluation of Anticancer Effects

In another investigation focusing on cancer therapy, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed dose-dependent cytotoxicity, with mechanisms involving increased reactive oxygen species production and disruption of mitochondrial function.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.